2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-5-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O3/c19-15-5-4-13(25(27)28)9-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUSIMHZNHLSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves a multi-step process:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.
Nitration and Chlorination: The aromatic ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the coupling of the triazolopyridazine derivative with 2-chloro-5-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of 2-chloro-5-amino-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide.
Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The triazolopyridazine moiety is known for its biological activity, making this compound a candidate for the development of new drugs.
Medicine
In medicine, 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazolopyridazine moiety may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
Key structural analogues include:
Key Observations:
- The target compound’s triazolopyridazine-phenylbenzamide architecture distinguishes it from propenoic acid derivatives (e.g., E-4b, E-4d), which exhibit lower melting points (187–255°C) due to flexible side chains .
Chemical Space and Novelty
Multidimensional scaling (MDS) plots reveal that triazolopyridazine-based compounds occupy a novel region in chemical space, distinct from traditional kinase inhibitors .
Biological Activity
The compound 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 344.76 g/mol
- IUPAC Name : this compound
This compound features a benzamide core with a chloro and nitro substituent, as well as a triazolopyridazine moiety that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxicity of benzamide derivatives against cancer cell lines, it was found that certain analogs demonstrated IC values in the low micromolar range (e.g., 5–10 µM), indicating potent activity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Benzamide derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that some compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies indicate that benzamide derivatives can cause cell cycle arrest at the G2/M phase.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC (µM) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | 5 | - |
| Compound B | Antimicrobial | - | 16 |
| Compound C | Anticancer | 8 | - |
| Compound D | Antimicrobial | - | 32 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases potency |
| Nitro Group | Enhances solubility |
| Triazole Moiety | Critical for binding |
Case Study 1: Evaluation in Cancer Models
In a recent investigation involving xenograft models of breast cancer, administration of a related benzamide derivative resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis and reducing angiogenesis .
Case Study 2: Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial effects of several benzamide derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited strong antibacterial activity, suggesting their potential use as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
